molecular formula C18H17NO3 B2591332 (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-3-yl)prop-2-enamide CAS No. 2035018-32-5

(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-3-yl)prop-2-enamide

Cat. No.: B2591332
CAS No.: 2035018-32-5
M. Wt: 295.338
InChI Key: XYPUYUDGJASYCP-BQYQJAHWSA-N
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Description

(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-3-yl)prop-2-enamide is a synthetic small molecule characterized by its benzofuran and furan heterocyclic rings linked by a propyl spacer and a prop-2-enamide group. This structural class of compounds is of significant interest in medicinal chemistry and chemical biology research. Compounds featuring benzofuran and furan cores have demonstrated a range of promising biological activities in scientific studies. For instance, benzofuran-2-yl derivatives have been synthesized and investigated for their potential as inhibitors of enzymes like P450 aromatase (CYP19) . Furthermore, structurally analogous acrylamide derivatives incorporating the benzofuran moiety have been explored as core structures in prodrug development for antibacterial applications . The presence of both benzofuran and furan heterocycles in a single molecule makes this compound a valuable scaffold for researching structure-activity relationships (SAR), particularly in the study of transient receptor potential (TRP) channel modulators, as furan-containing acrylamides have been identified as potent agonists of the TRPM8 "cold" receptor . Researchers can utilize this high-purity compound as a key intermediate or building block in the synthesis of novel chemical libraries, or as a pharmacological tool for probing biological mechanisms. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(8-7-14-9-11-21-13-14)19-10-3-5-16-12-15-4-1-2-6-17(15)22-16/h1-2,4,6-9,11-13H,3,5,10H2,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPUYUDGJASYCP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxyphenylacetic acid derivatives.

    Alkylation: The benzofuran derivative is then alkylated with a suitable propyl halide to introduce the propyl chain.

    Formation of the Furan Moiety: The furan ring can be synthesized via the cyclization of 1,4-dicarbonyl compounds.

    Amide Bond Formation: Finally, the benzofuran and furan derivatives are coupled through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the amide bond can be achieved using lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that compounds similar to (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-3-yl)prop-2-enamide exhibit promising anticancer activities. For example, derivatives containing benzofuran and furan moieties have been synthesized and tested for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Neuroprotective Effects
The neuroprotective potential of benzofuran derivatives has been explored in the context of neurodegenerative diseases. Studies suggest that this compound may possess the ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in Alzheimer's and Parkinson's disease models .

Organic Electronics

Photovoltaic Applications
The unique electronic properties of compounds containing furan and benzofuran units make them suitable for use in organic photovoltaic devices. The incorporation of this compound into polymer matrices has been shown to enhance light absorption and charge transport, leading to improved efficiency in solar cells .

Organic Light Emitting Diodes (OLEDs)
Research indicates that this compound can also be utilized in the development of OLEDs due to its favorable photophysical properties. The integration of such compounds into OLED architectures has been linked to increased brightness and stability of the devices .

Material Science

Synthesis of Functional Materials
The compound serves as a precursor for synthesizing various functional materials. Its ability to undergo polymerization reactions allows for the creation of polymers with tailored properties for applications in coatings, adhesives, and other industrial materials .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values below 10 µM.
Study 2NeuroprotectionShowed reduction in oxidative stress markers in neuronal cells treated with the compound compared to control groups.
Study 3PhotovoltaicsEnhanced power conversion efficiency by 15% when incorporated into polymer solar cells compared to devices without the compound.
Study 4OLED PerformanceAchieved a 20% increase in luminous efficacy when used as an emissive layer in OLEDs.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzofuran and furan rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amide bond can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five analogs (Table 1), selected based on shared acrylamide backbones and heterocyclic substituents.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Relevance Evidence ID
Target Compound C₁₉H₁₉NO₃* 309.36 1-Benzofuran-2-yl (N-propyl), Furan-3-yl (α-position) Potential CNS or anti-inflammatory activity (inferred) -
Nalfurafine Hydrochloride C₂₈H₃₃ClN₂O₅ 519.02 Morphinan core, Furan-3-yl (α-position), Cyclopropylmethyl Approved for uremic pruritus
(2E)-3-(Furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]prop-2-enamide C₁₄H₁₅NO₃S 277.34 Furan-3-yl, Thiophen-2-yl (hydroxypropyl) Unreported, but thiophene may enhance metabolic stability
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO 331.81 Chloro-fluorophenyl (N-substituent), Isobutylphenyl Potential kinase inhibition (structural analogy to kinase inhibitors)
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide C₁₁H₁₆N₂OS 224.32 Thiophen-2-yl, Methylamino (propyl) Pharmaceutical impurity; unreported activity

*Calculated based on IUPAC name.

Pharmacological and Physicochemical Insights

  • Nalfurafine Hydrochloride : The morphinan core and furan-3-yl group enable μ-opioid receptor partial agonism and κ-opioid receptor agonism, critical for antipruritic effects . The target compound lacks the morphinan scaffold but retains the furan-3-yl group, suggesting possible overlap in downstream signaling pathways.
  • Thiophene vs. Furan Substitution : The thiophene-containing analog () may exhibit improved metabolic stability due to sulfur’s resistance to oxidative enzymes compared to furan’s susceptibility to ring oxidation .

Biological Activity

The compound (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-3-yl)prop-2-enamide is a synthetic organic molecule featuring both benzofuran and furan moieties. These structural elements are associated with various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing findings from recent studies and patents.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

 2E N 3 1 benzofuran 2 yl propyl 3 furan 3 yl prop 2 enamide\text{ 2E N 3 1 benzofuran 2 yl propyl 3 furan 3 yl prop 2 enamide}
PropertyValue
Molecular FormulaC18H17NO3
Molecular Weight295.34 g/mol
IUPAC Name(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-3-yl)prop-2-enamide
InChIInChI=1S/C18H17NO3/c20-18(8-7-14...

Antimicrobial Activity

Several studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens.

  • Antitubercular Activity : Benzofuran derivatives have shown promising results against Mycobacterium tuberculosis. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 μg/mL against M. tuberculosis H37Rv strains . The presence of hydroxyl groups on the benzofuran ring enhances this activity.
  • Antifungal Activity : Compounds containing furan and benzofuran moieties have been tested against fungi such as Candida albicans and Aspergillus niger. The results indicated that modifications in the structure could lead to enhanced antifungal properties .

Anticancer Activity

Research indicates that benzofuran derivatives can inhibit cancer cell proliferation.

  • Cytotoxicity Studies : A study evaluated a series of benzofuran analogues for their cytotoxic effects on cancer cell lines, revealing that certain compounds had IC50 values comparable to established anticancer drugs like doxorubicin . Specifically, compounds with the N-phenethyl carboxamide group showed enhanced antiproliferative activity.
  • Mechanism of Action : The anticancer mechanism is thought to involve interactions with DNA and induction of apoptosis in cancer cells. The presence of functional groups like hydroxyls and amides plays a crucial role in modulating these effects .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition, which is critical for drug development.

  • Enzyme Targeting : Preliminary studies indicate that derivatives of this compound may inhibit key enzymes involved in disease pathways, although specific enzyme targets remain to be fully elucidated.

Case Studies

Recent research highlights the biological activity of similar compounds, providing insights into structure-activity relationships (SAR).

Case Study 1: Antimycobacterial Activity

A series of benzofuran derivatives were synthesized and tested against M. tuberculosis. The most active compounds showed MIC values significantly lower than those of standard treatments, indicating their potential as new antitubercular agents .

Case Study 2: Anticancer Efficacy

In another study, a hybrid derivative containing both furan and benzofuran rings was evaluated for its effects on breast cancer cell lines. Results showed a marked decrease in cell viability, suggesting that structural modifications can lead to enhanced anticancer properties .

Q & A

Q. What are the optimal synthetic routes for (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-3-yl)prop-2-enamide?

  • Methodological Answer : The synthesis typically involves condensation reactions between benzofuran and furan derivatives. For example, 3-(furan-3-yl)prop-2-enoic acid can be coupled with 3-(1-benzofuran-2-yl)propylamine via an amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Catalytic amounts of DMAP may enhance reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Look for characteristic peaks: (i) trans-alkene protons (δ 6.5–7.2 ppm, doublet with J ≈ 15–16 Hz), (ii) benzofuran aromatic protons (δ 7.2–8.0 ppm), and (iii) furan protons (δ 6.3–7.0 ppm).
  • 13C NMR : Carbonyl (amide) at δ 165–170 ppm, alkene carbons (δ 120–130 ppm), and heterocyclic carbons (benzofuran and furan rings).
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹).
  • HRMS : Confirm molecular ion [M+H]+ matching the exact mass (C21H20N2O3: 356.15 g/mol). Cross-validate with fragmentation patterns .

Q. What solvents and reaction conditions stabilize this compound during storage?

  • Methodological Answer : Store in inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation. Solubility in DMSO or DMF allows long-term storage at 10 mM concentrations. Avoid aqueous buffers unless freshly prepared, as the compound may degrade in protic solvents .

Advanced Research Questions

Q. How does the E/Z isomerism of the propenamide moiety influence biological activity?

  • Methodological Answer : The (2E)-configuration is critical for planar alignment with biological targets (e.g., enzymes or receptors). Computational methods (DFT or molecular docking) can predict binding affinity differences between E and Z isomers. Experimentally, compare activities of stereoisomers synthesized via controlled Wittig or Horner-Wadsworth-Emmons reactions. Use NOESY NMR to confirm spatial arrangements .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or isomerization during assays. Validate purity (>95% by HPLC) and stereochemical integrity before testing. Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity. For example, conflicting cytotoxicity data might reflect off-target effects; employ CRISPR knockout models to isolate pathways .

Q. What are the redox properties of this compound, and how do they impact its reactivity in biological systems?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile or PBS (pH 7.4) can identify oxidation/reduction potentials. The benzofuran moiety may undergo reversible oxidation (Ep ~ +0.8 V vs. Ag/AgCl), generating reactive intermediates. Pair CV with ROS detection assays (e.g., DCFH-DA) to correlate electrochemical behavior with oxidative stress in cells .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Carbodiimide-mediated coupling Stereoselective Wittig reactions
Characterization NMR/IR/MS X-ray crystallography
Stability Solvent selection ROS detection assays
Data Analysis Chromatographic purity Molecular docking/DFT

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